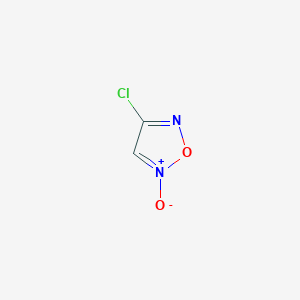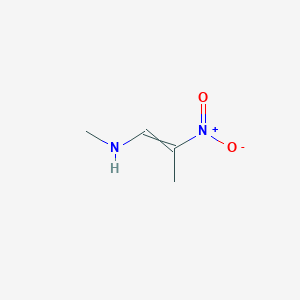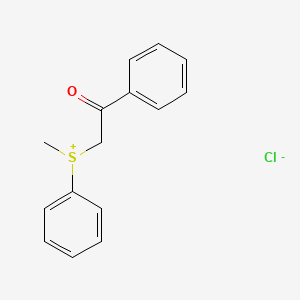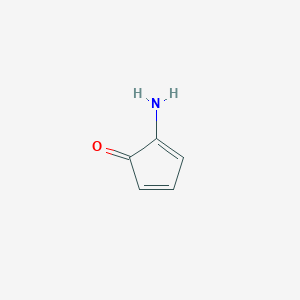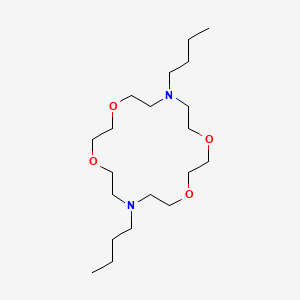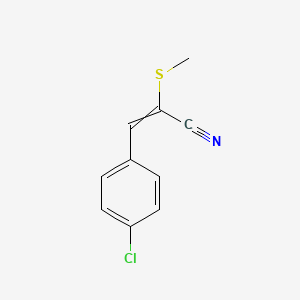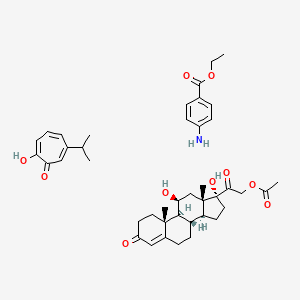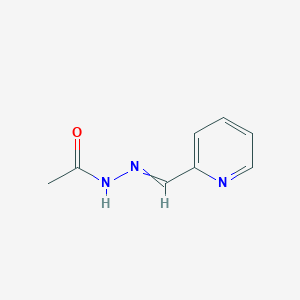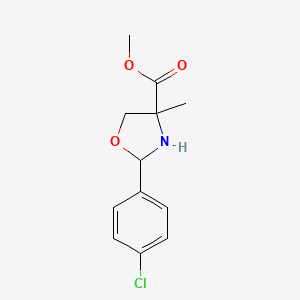![molecular formula C12H26N6O2 B14338024 (1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide] CAS No. 104380-04-3](/img/structure/B14338024.png)
(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazenediyl linkage and hydroxyethyl groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diazenediyl compounds with hydroxyethyl-substituted amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Propriétés
Numéro CAS |
104380-04-3 |
|---|---|
Formule moléculaire |
C12H26N6O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[[1-amino-1-(2-hydroxyethylimino)-2-methylpropan-2-yl]diazenyl]-N'-(2-hydroxyethyl)-2-methylpropanimidamide |
InChI |
InChI=1S/C12H26N6O2/c1-11(2,9(13)15-5-7-19)17-18-12(3,4)10(14)16-6-8-20/h19-20H,5-8H2,1-4H3,(H2,13,15)(H2,14,16) |
Clé InChI |
XQSGGALXCGUHAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=NCCO)N)N=NC(C)(C)C(=NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


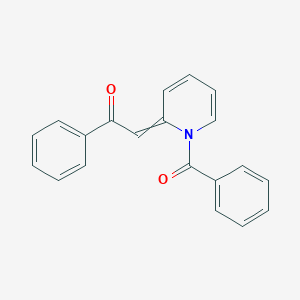
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
